

Application Notes and Protocols for Ceftriaxone Sodium Salt Administration in Preclinical Studies

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for **ceftriaxone sodium salt** in preclinical research, with a focus on pharmacokinetic profiles, toxicity, and neuroprotective effects. Detailed protocols for common experimental procedures are also included to facilitate study design and execution.

Administration Routes and Pharmacokinetics

Ceftriaxone is a third-generation cephalosporin antibiotic that is sparingly soluble in methanol, very slightly soluble in ethanol, and readily soluble in water, with the pH of a 1% aqueous solution being approximately 6.7.[1] It is widely used for its potent activity against both grampositive and gram-negative bacteria.[2][3] In preclinical studies, ceftriaxone has been administered via several routes, each with distinct pharmacokinetic characteristics. The choice of administration route is critical and depends on the specific objectives of the study, such as modeling clinical use, assessing toxicity, or investigating specific therapeutic effects.

Intravenous (IV) Administration

Intravenous administration is a common route in preclinical studies for ensuring immediate and complete bioavailability. It is often used as a reference for calculating the absolute bioavailability of other administration routes.[4][5]



Table 1: Pharmacokinetic Parameters of Intravenous Ceftriaxone in Various Animal Models

Animal Model	Dose (mg/kg)	t½ (h)	Vd (L/kg)	Cl (L/h·kg)	Reference
Dogs	50	0.88	0.217	0.00361	[4]
Cats	25	1.73	0.57	0.37	[6]
Calves	10	1.58	0.44	0.189	[7]
Horses	25	-	-	-	[8]

t½: Half-life; Vd: Volume of distribution; Cl: Clearance. Values are presented as mean where available.

Intramuscular (IM) Administration

Intramuscular injection is a clinically relevant route that provides rapid absorption and high bioavailability.[1][4] Complete absorption is typically observed following IM administration, with peak plasma concentrations occurring between 2 and 3 hours post-dose.[9]

Table 2: Pharmacokinetic Parameters of Intramuscular Ceftriaxone in Various Animal Models

Animal Model	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	t½ (h)	Bioavaila bility (%)	Referenc e
Dogs	50	115.10	0.54	1.17	102	[4]
Cats	25	54.40	0.33	-	85.72	[6]
Pigs (Mizo local)	20	25.92	0.5	-	-	[10]
Calves	10	15.34	0.25	5.02	47.0	[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; $t^{1}/2$: Half-life.



Subcutaneous (SC) Administration

Subcutaneous administration offers a convenient method for sustained drug delivery. However, it can be associated with local injection site trauma and reversible anemia, especially in long-term studies.[11][12]

Table 3: Pharmacokinetic Parameters of Subcutaneous Ceftriaxone in Various Animal Models

Animal Model	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	t½ (h)	Bioavaila bility (%)	Referenc e
Dogs	50	69.28	1.29	1.73	106	[4]
Cats	25	42.35	1.27	-	118.28	[6]
Rats (Sprague- Dawley)	up to 2000/day	-	-	1-1.5	-	[11][12]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life.

Intraperitoneal (IP) Administration

Intraperitoneal injection is frequently used in rodent studies for systemic drug delivery. Studies in rats have shown that ceftriaxone's clearance can vary depending on the time of day it is administered.[2] In larger animals like horses, IP administration can achieve high and sustained concentrations in the peritoneal fluid, making it a viable option for treating peritonitis.[8][13][14]

Table 4: Pharmacokinetic Parameters of Intraperitoneal Ceftriaxone in Various Animal Models



Animal Model	Dose (mg/kg)	Key Findings	Reference
Rats (Sprague- Dawley)	100	Daily variations in clearance, with the highest values during the dark phase.	[2]
Horses	25	Higher and longer- lasting peritoneal fluid concentrations compared to IV administration.	[8][13]

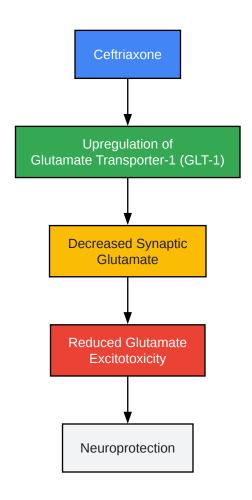
Oral and Rectal Administration

Oral delivery of ceftriaxone is challenging due to its low membrane permeability, leading to poor bioavailability (less than 1%).[5][15] Research has focused on developing novel formulations to enhance oral absorption, such as using bile acid-based carriers which have shown to improve bioavailability up to 55% in rats.[5] Similarly, rectal administration with absorption enhancers has been explored as a potential non-invasive alternative.[16]

Neuroprotective Effects of Ceftriaxone

Ceftriaxone has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including amyotrophic lateral sclerosis (ALS), ischemic stroke, Huntington's disease, and traumatic brain injury.[17][18][19][20] A primary mechanism underlying these effects is the upregulation of the glutamate transporter-1 (GLT-1), which helps to reduce glutamate-mediated excitotoxicity.[18][21]





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Ceftriaxone's neuroprotective signaling pathway.

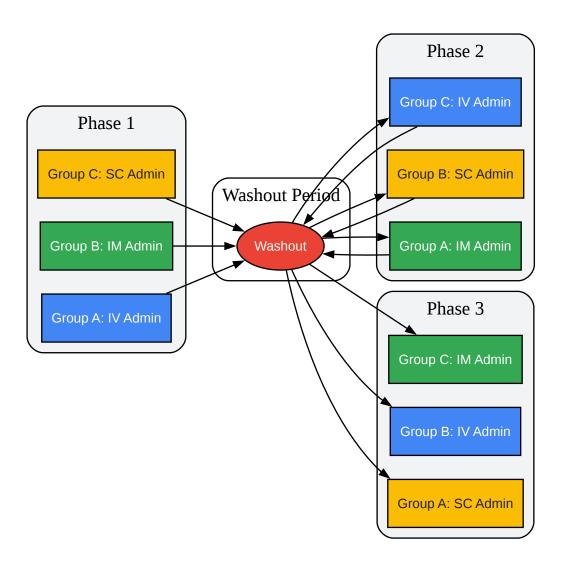
Preclinical Toxicity Studies

Long-term administration of ceftriaxone has been found to be generally safe and well-tolerated in rodent models.[11] A 6-month study in Sprague-Dawley rats with subcutaneous administration of up to 2 g/kg/day showed no significant differences in body weight or food consumption between treated and control groups.[11][12] The no-observed-adverse-effect level (NOAEL) was determined to be 0.5 g/kg/day in both male and female rats.[11][12][17]

Experimental Protocols Pharmacokinetic Study Protocol

This protocol outlines a typical crossover design for assessing the pharmacokinetics of ceftriaxone via different administration routes.





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Crossover design for pharmacokinetic studies.

Protocol Steps:

- Animal Model: Select a suitable animal model (e.g., dogs, rats) and divide them into groups for the crossover design.[4]
- Drug Preparation: Prepare ceftriaxone sodium salt solution in a sterile vehicle (e.g., saline).
- Administration: Administer a single dose of ceftriaxone via the designated route (IV, IM, or SC).



- Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
- Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
- Bioanalysis: Quantify ceftriaxone concentrations in plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[10]
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC,
 Vd, Cl, and bioavailability) using appropriate software.
- Washout Period: Implement a washout period between each phase of the crossover design to ensure complete drug elimination.
- Crossover: Rotate the administration routes among the groups in subsequent phases.

Long-Term Toxicity Study Protocol

This protocol describes a 6-month toxicity study in rodents to assess the safety of long-term ceftriaxone administration.[11][17]

Protocol Steps:

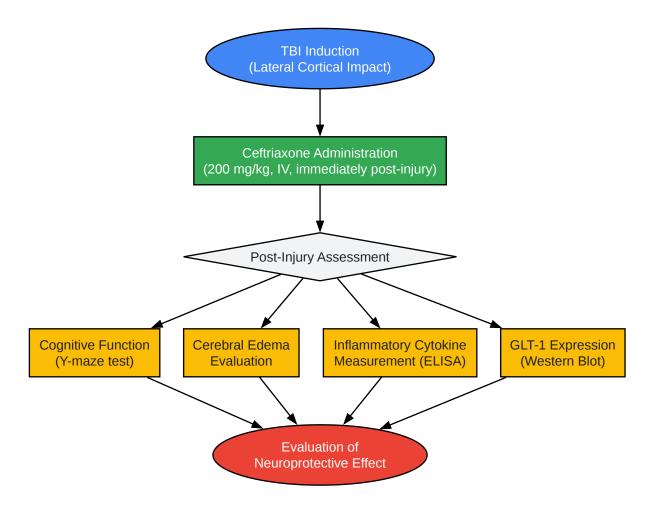
- Animal Model: Use a rodent model such as Sprague-Dawley rats.
- Dose Groups: Establish multiple dose groups (e.g., 0.25, 0.5, 1 g/kg/day) and a control group receiving the vehicle.[17]
- Administration: Administer ceftriaxone daily via the chosen route (e.g., subcutaneous) for 6 months.
- Monitoring:
 - Clinical Observations: Conduct daily checks for any overt signs of toxicity.
 - Body Weight and Food Consumption: Measure weekly.



- Hematology and Clinical Chemistry: Perform monthly blood analysis.
- Urinalysis: Conduct monthly.
- Necropsy: At the end of the study, perform a gross necropsy on all animals.
- Histopathology: Collect and preserve major organs for histopathological examination.
- Data Analysis: Analyze all collected data for statistically significant differences between the treated and control groups to determine the NOAEL.

Neuroprotection Study Protocol (Traumatic Brain Injury Model)

This protocol details an experiment to evaluate the neuroprotective effects of ceftriaxone in a rat model of traumatic brain injury (TBI).[19]





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Workflow for a TBI neuroprotection study.

Protocol Steps:

- Animal Model: Use adult male Sprague-Dawley rats.
- TBI Induction: Induce a lateral cortical impact injury.
- Group Allocation: Randomly divide the animals into sham, trauma (vehicle), and trauma + ceftriaxone treatment groups.
- Drug Administration: Immediately after injury, administer ceftriaxone (e.g., 200 mg/kg, IV) to the treatment group.[19]
- Cognitive Assessment: Evaluate cognitive function using behavioral tests like the Y-maze at specific time points post-injury.
- Cerebral Edema Measurement: Quantify brain edema at a designated time point (e.g., 24 hours post-injury).
- Biochemical Analysis:
 - Measure the levels of pro-inflammatory cytokines (e.g., IL-1 β , TNF- α) in brain tissue using ELISA.
 - Assess the expression of GLT-1 protein via Western blot analysis.
- Data Analysis: Compare the outcomes between the different groups to determine the neuroprotective efficacy of ceftriaxone.

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